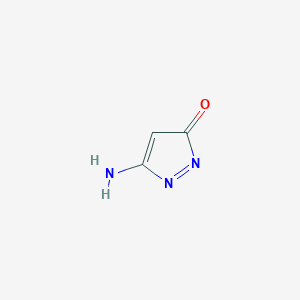

5-amino-3H-pyrazol-3-one

Description

Contextualization of Pyrazolone (B3327878) Heterocycles in Organic and Medicinal Chemistry Research

Pyrazolone and its derivatives are a cornerstone in the fields of organic and medicinal chemistry, demonstrating a broad spectrum of biological activities. nih.govej-chem.org These compounds are integral to the development of pharmaceuticals, with applications as analgesic, anti-inflammatory, antimicrobial, antitumor, and antiviral agents. nih.govglobalresearchonline.netresearchgate.net The pyrazolone nucleus is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govajptonline.comresearchgate.net

The versatility of the pyrazolone ring allows for the synthesis of a wide array of derivatives, including those with applications beyond medicine, such as in dyes and agrochemicals. wikipedia.orgglobalresearchonline.net For instance, pyrazolone-based azo dyes are commercially significant, with large-scale annual production for some pigments. wikipedia.org In medicinal chemistry, the development of pyrazolone derivatives continues to be an active area of research, with scientists exploring new modifications to the core structure to enhance therapeutic properties and develop novel drug candidates. tandfonline.comnih.gov The ability to functionalize the pyrazolone ring at various positions enables the fine-tuning of its biological and chemical properties. nih.gov

Historical Trajectory and Evolution of Research on the 5-amino-3H-pyrazol-3-one Scaffold

The history of pyrazolone chemistry dates back to 1883, with the first synthesis of a pyrazolone derivative by Ludwig Knorr through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). wikipedia.org This discovery paved the way for the development of antipyrine, one of the earliest synthetic drugs, marking the entry of pyrazolones into the pharmaceutical landscape. innovareacademics.in

The specific scaffold of this compound is a key intermediate in the synthesis of various other heterocyclic compounds. beilstein-journals.orgnih.gov Research into 5-aminopyrazoles has been extensive over the last century due to their applications in the pharmaceutical and agrochemical industries. beilstein-journals.org The evolution of research on this scaffold has been driven by the desire to create more complex and potent biologically active molecules. scirp.org Modern synthetic strategies, including microwave-assisted synthesis, have been developed to efficiently produce 3-amino-substituted 1H-pyrazol-5(4H)-ones, which are tautomeric forms of 5-aminopyrazolones. tandfonline.comresearchgate.net

Structural Elucidation and Tautomeric Considerations of this compound

The structure of this compound is characterized by a five-membered pyrazolone ring with an amino group at the C5 position. A key aspect of its structure is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that can interconvert. wikipedia.orgmdpi.com

This compound can exist in several tautomeric forms due to the migration of a proton. The main tautomers are the OH-form (5-amino-1H-pyrazol-3-ol), the NH-form (3-amino-1,2-dihydro-3H-pyrazol-5-one), and the CH-form (5-amino-2,4-dihydro-3H-pyrazol-3-one). jst.go.jpnih.govresearchgate.net The predominance of a particular tautomer is influenced by the physical state (solid or solution) and the nature of the solvent. nih.govresearchgate.net

In the solid state, X-ray crystallography has shown that the CH-form can be the predominant tautomer for certain derivatives. jst.go.jp For instance, the crystal structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one confirms the CH-form. jst.go.jp However, for other substituted aminopyrazoles, the 3-amino or 5-amino tautomers have been observed in the solid state. researchgate.net

In solution, the equilibrium between tautomers is dynamic and solvent-dependent. researchgate.netresearchgate.net NMR spectroscopy is a powerful tool for studying this equilibrium. In some cases, rapid interconversion between the 3-amino and 5-amino tautomers occurs in solution, leading to averaged signals in the NMR spectrum. researchgate.net In less polar solvents like chloroform, the pyrazol-3-one tautomers are often dominant, while in more polar solvents like DMSO, the 3-hydroxypyrazole form may be more prevalent. researchgate.net The specific substituents on the pyrazole (B372694) ring also play a crucial role in determining the relative stability and predominance of each tautomer. researchgate.net

Interactive Data Table: Tautomeric Forms of Substituted Pyrazolones

| Compound Class | Predominant Tautomer (Solid State) | Predominant Tautomer (Solution) | Influencing Factors |

| 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one | CH-form jst.go.jp | Solvent-dependent equilibrium | Phenyl substitution at N2 |

| 3-amino-substituted 5-aminopyrazoles | 3-amino or 5-amino tautomers researchgate.netresearchgate.net | Rapid interconversion in many solvents researchgate.net | Nature of substituents, solvent polarity |

| General Pyrazol-3-ones | Solvent-dependent | Pyrazol-3-one (less polar), 3-hydroxypyrazole (polar) researchgate.net | Solvent polarity |

Structure

3D Structure

Properties

CAS No. |

74586-24-6 |

|---|---|

Molecular Formula |

C3H3N3O |

Molecular Weight |

97.08 g/mol |

IUPAC Name |

5-aminopyrazol-3-one |

InChI |

InChI=1S/C3H3N3O/c4-2-1-3(7)6-5-2/h1H,4H2 |

InChI Key |

ACOIYJJFAXRSHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NC1=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 3h Pyrazol 3 One and Its Derivatives

Foundational Synthetic Routes to the 5-amino-3H-pyrazol-3-one Nucleus

Traditional methods for synthesizing the 5-aminopyrazole core have been refined over many years, providing reliable and versatile pathways to this heterocyclic system. These routes typically involve condensation and cyclization reactions of readily available starting materials.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most fundamental and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govbeilstein-journals.org Specifically for this compound, this involves the reaction of a cyanoacetic acid derivative with hydrazine. The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl or cyano groups, forming a hydrazone intermediate. nih.govbeilstein-journals.org This is followed by an intramolecular cyclization to yield the pyrazole (B372694) ring.

A classic example is the reaction between ethyl cyanoacetate (B8463686) and hydrazine hydrate (B1144303). The reaction proceeds through the formation of cyanoacetylhydrazide, which then undergoes cyclization to form this compound. The versatility of this method lies in the ability to use various substituted hydrazines to introduce diversity at the N1 position of the pyrazole ring. For instance, using phenylhydrazine (B124118) results in the formation of N-phenyl substituted 5-aminopyrazolones. innovareacademics.in

| Reactant 1 | Reactant 2 | Product | Reference |

| Ethyl acetoacetate (B1235776) | Phenylhydrazine | Pyrazolone (B3327878) derivative | innovareacademics.in |

| Ethyl cyanoacetate | Hydrazine hydrate | This compound | scirp.org |

Cyclization Reactions Involving β-Ketonitriles and Malononitrile (B47326) Precursors

The reaction of β-ketonitriles with hydrazines is a highly versatile and smooth method for synthesizing 5-aminopyrazoles. nih.govbeilstein-journals.org The process begins with the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.govbeilstein-journals.org Subsequent intramolecular cyclization occurs through the attack of the other hydrazine nitrogen on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.govbeilstein-journals.org A wide array of 5-amino-1-heteroarylpyrazoles have been synthesized using this approach by reacting heteroarylhydrazines with α-cyanoacetophenones. nih.gov

Malononitrile and its derivatives are also key precursors. beilstein-journals.org The condensation of malononitrile with hydrazine was first reported in 1884 to produce 3,5-diaminopyrazole. beilstein-journals.org Derivatives of malononitrile, such as alkylidenemalononitriles, also react with hydrazines to yield 5-aminopyrazoles, often with a cyano group at the 4-position. nih.govmdpi.com For example, treating alkylidenemalononitriles with various heteroarylhydrazines in refluxing ethanol (B145695) leads to the synthesis of 5-amino-1-heteroaryl-4-cyanopyrazoles. nih.gov

| Precursor | Reagent | Product Type | Reference |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | nih.govbeilstein-journals.org |

| Malononitrile | Hydrazine | 3,5-Diaminopyrazole | beilstein-journals.org |

| Alkylidenemalononitrile | Heteroarylhydrazine | 5-Amino-1-heteroaryl-4-cyanopyrazole | nih.gov |

Base-Induced Cyclodehydration of Cyanoacetylhydrazines

The base-induced cyclodehydration of cyanoacetylhydrazines represents a direct and efficient route to this compound. In this method, cyanoacetylhydrazine, which can be prepared from the reaction of an ester of cyanoacetic acid with hydrazine hydrate, undergoes an intramolecular cyclization upon treatment with a base. The base facilitates the deprotonation of the amide nitrogen, which then attacks the nitrile carbon to form the pyrazole ring. This method is particularly useful for the synthesis of the parent this compound. The reaction of cyanoacetylhydrazine with α-bromoacetophenone can lead to an intermediate that, upon treatment with potassium cyanide, cyclizes to form 5-amino-1-cyanoacetyl-3-phenyl-1H-pyrazole. beilstein-journals.org

Contemporary and Environmentally Benign Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient and environmentally friendly methods. This has led to the emergence of multicomponent reactions and one-pot protocols for the synthesis of pyrazolone derivatives.

Multicomponent Reaction (MCR) Approaches to Functionalized Pyrazolones

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.commdpi.com Several MCRs have been developed for the synthesis of functionalized pyrazolones.

A common MCR approach involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. beilstein-journals.orgresearchgate.net This three-component reaction often proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford highly substituted 5-aminopyrazole-4-carbonitriles. researchgate.net The use of various catalysts, including nano-catalysts and ionic liquids, has been explored to improve the efficiency and scope of these reactions. researchgate.netbiointerfaceresearch.com For example, a one-pot, three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones has been achieved by the condensation of dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media. researchgate.net

| Reaction Type | Reactants | Product | Key Features | Reference |

| Three-component | Aldehyde, Malononitrile, Phenylhydrazine | 5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles | Catalyst-free, green media | researchgate.net |

| Three-component | Dimedone, 1H-Pyrazol-5-amines, Isatins | 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones | One-pot, aqueous media | researchgate.net |

| Four-component | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates, HAp/ZnCl2 catalyst | 5-Amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives | High yields, short reaction times | biointerfaceresearch.com |

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, are highly desirable for their operational simplicity and improved efficiency. mdpi.commdpi.com These protocols reduce reaction time, solvent usage, and purification steps.

The synthesis of pyrano[2,3-c]pyrazole derivatives, which are fused heterocyclic systems containing a pyrazolone ring, is often achieved through one-pot, four-component reactions. mdpi.com These reactions typically involve a β-ketoester, hydrazine hydrate, an aldehyde, and malononitrile. beilstein-journals.org The reaction proceeds through the initial formation of a pyrazolone and a Knoevenagel adduct, which then undergo a Michael addition and subsequent cyclization to yield the final product. beilstein-journals.org The use of catalysts like SO3H-functionalized ionic liquids can facilitate these reactions under solvent-free conditions. mdpi.com Furthermore, a one-pot synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile has been reported from salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide (B512044) in an ethanol/pyridine mixture. mdpi.com

Solid-Phase Organic Synthesis Techniques for High-Throughput Derivatization

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the high-throughput generation of compound libraries, and its application to the synthesis of this compound derivatives has been a significant advancement. This methodology allows for the efficient creation of diverse molecular structures by anchoring a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the resin.

One notable solid-phase approach begins with resin-immobilized β-ketoamides. These are treated with an aryl or alkyl hydrazine and Lawesson's reagent in a mixture of tetrahydrofuran (B95107) and pyridine. Heating this suspension results in the formation of a resin-bound 5-aminopyrazole, which is subsequently liberated from the solid support by treatment with trifluoroacetic acid (TFA). acs.orgresearchgate.net This method is advantageous due to its generality and the mild conditions employed. acs.org

Another strategy utilizes resin-supported β-ketonitriles. These resin-bound starting materials react with hydrazines to form 5-aminopyrazoles, which are then cleaved from the support in excellent yields. nih.gov This approach is particularly well-suited for combinatorial library generation, providing a known pharmacophoric template for further derivatization. nih.gov A more recent and versatile solid-phase synthesis uses an enamine nitrile as the starting point. This compound is hydrolyzed to a β-ketonitrile derivative, which then reacts with hydrazines to form the corresponding 5-aminopyrazoles. Subsequent cleavage from the resin yields the final products. This route avoids the direct use of potentially problematic β-ketonitrile functionality. nih.gov

A "catch and release" strategy has also been developed for the synthesis of 3,4,5-trisubstituted pyrazoles. nih.gov This two-step, three-component method involves the condensation of a 2-sulfonyl or 2-carbonyl-acetonitrile derivative with an isothiocyanate. The resulting thiolate anion is immobilized on a Merrifield resin. The resin-bound intermediate is then reacted with hydrazine, leading to release from the resin and intramolecular cyclization to afford 3,5-diamino-4-arylsulfonyl-1H-pyrazoles. nih.gov

Furthermore, a solid-phase synthesis of 5-aminopyrazoles has been developed as a precursor for pyrazolo[5,1-d] researchgate.netnih.govnih.govresearchgate.nettetrazine-4(3H)-ones. nih.govbeilstein-journals.org In this method, a hydrazide resin is treated with 2-(1-ethoxyethylidene)malononitrile to yield a resin-bound 5-aminopyrazole. nih.govbeilstein-journals.org

Pinner Reaction Strategy for 5-amino-2,4-dihydro-3H-pyrazol-3-one Derivatives

The Pinner reaction provides an effective pathway for the synthesis of 4-mono- and 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones, including spirocyclic derivatives. nih.govnih.gov This strategy revolves around the use of carboxyimidate salts, also known as Pinner salts, as key intermediates. nih.gov These are typically formed from α-mono- and α,α-disubstituted ethyl cyanoacetates. nih.govnih.gov

The subsequent reaction of these Pinner salts with hydrazine hydrate leads to the formation of the corresponding 5-amino-2,4-dihydro-3H-pyrazol-3-ones. nih.gov This method has proven to be efficient for gram-scale synthesis. nih.gov The versatility of the Pinner reaction is highlighted by the fact that the nature of the final product can be controlled by the choice of the nucleophile. For instance, reacting the Pinner salt with formylhydrazide instead of hydrazine hydrate yields 2-(1H-1,2,4-triazol-3-yl)acetates. nih.govnih.gov

The Pinner cyclization has also been incorporated into one-pot multicomponent reactions. For example, the synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves an initial Knoevenagel condensation followed by a hydroxide-catalyzed Pinner cyclization of the unsaturated adduct. mdpi.com

Regioselective and Stereoselective Synthesis of this compound Analogues

The ability to control the regioselectivity and stereoselectivity during the synthesis of 5-aminopyrazolone analogues is crucial for developing compounds with specific biological activities.

Regioselective synthesis is often a key challenge in pyrazole chemistry due to the potential for forming isomeric products. For instance, the reaction of β-ketonitriles with substituted hydrazines can lead to different regioisomers. The regioselectivity of the cyclization of hydrazones derived from β-ketonitriles can be influenced by reaction conditions. Acidic conditions might favor one isomer, while basic conditions can completely reverse the regioselectivity, leading to the formation of the other isomer in high yield. beilstein-journals.org

Ultrasound-assisted synthesis in aqueous media using KHSO₄ as a catalyst has been reported as an environmentally benign and efficient method for the regioselective synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from aminopyrazoles. nih.gov The regioselectivity of such reactions has been confirmed by X-ray crystallography. nih.gov Similarly, microwave-assisted palladium-catalyzed reactions of 5-aminopyrazoles with β-halovinyl/aryl aldehydes have been shown to produce pyrazolo[3,4-b]pyridines with high yields and regioselectivity. beilstein-journals.org

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. While the provided search results focus more on regioselectivity in the context of the pyrazole ring itself, the principles of stereoselective synthesis are critical when introducing chiral centers into the derivatives of this compound. General strategies for constructing chiral moieties, such as the 2-amino-1,3-diol unit found in some biologically active molecules, involve either the stereoselective insertion of functional groups or the formation of a bond between two existing chiral centers. beilstein-journals.org These principles would be applicable to the synthesis of complex, stereochemically defined analogues of this compound.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound core is a versatile scaffold that allows for extensive derivatization at multiple positions, enabling the fine-tuning of its chemical and biological properties.

Modifications at the Amino Group (C-5 Position)

The amino group at the C-5 position is a key site for functionalization. It can readily undergo reactions to form a variety of derivatives. For instance, 5-aminopyrazoles can be acylated or sulfonylated at the amino group. nih.gov A notable and widely used modification is the condensation of the C-5 amino group with various aldehydes to form Schiff base derivatives. researchgate.netnih.gov This reaction is typically carried out under mild conditions and produces good yields. nih.gov The resulting Schiff bases are themselves valuable synthetic intermediates and exhibit a range of biological activities. researchgate.net

Introduction of Diverse Functional Groups at Ring Positions (N-1, C-3, C-4)

The pyrazole ring offers several sites for the introduction of diverse functional groups, allowing for the creation of a vast chemical space.

N-1 Position: The N-1 nitrogen of the pyrazole ring can be substituted with various groups. For example, introducing a phenyl ring at the N-1 position can influence the electron density of the entire pyrazolone ring. researchgate.netresearchgate.net Alkylation at the N-1 position is also a common modification. mdpi.com

C-3 Position: The C-3 position can be functionalized with different substituents. For instance, trifluoromethyl groups have been introduced at this position. mdpi.com

C-4 Position: The C-4 position is a frequent site for functionalization. Direct C-H functionalization reactions have been developed to introduce various groups at this position. acs.org For example, palladium-catalyzed direct arylation of the C-4 position has been reported. researchgate.net Site-selective acetoxylation at the C-4 position can be achieved using (diacetoxyiodo)benzene (B116549) in the presence of a palladium catalyst. researchgate.netresearchgate.net Metal-free direct C-H thiolation and thiocyanation at the C-4 position have also been developed. researchgate.net Furthermore, the C-4 position can be substituted with groups like methyl. d-nb.info

Formation of Schiff Base Derivatives and Their Synthetic Utility

Schiff bases derived from 5-aminopyrazoles are a particularly important class of compounds. They are synthesized through the condensation reaction between the C-5 amino group of the pyrazole and an aldehyde. nih.gov This reaction is generally straightforward and provides the Schiff base products in good yields. nih.gov For example, a series of mono- and bis-pyrazole Schiff bases have been prepared by reacting 5-aminopyrazole derivatives with various aldehydes, including 4-(piperidin-1-yl)benzaldehyde, 3,4,5-trimethoxybenzaldehyde, and other pyrazole-4-carbaldehydes. nih.gov

The synthetic utility of these Schiff bases is significant. They serve as versatile intermediates for the synthesis of more complex heterocyclic systems. researchgate.net For example, they can be used as precursors for the synthesis of pyrazolo[3,4-d]pyrimidin-5-amines. nih.gov The formation of the imine (-CH=N-) bond is a key feature of these derivatives, and this functionality can be further modified or participate in subsequent cyclization reactions. The ease of their synthesis and their reactivity make them valuable building blocks in organic synthesis. researchgate.net

Electrophilic and Nucleophilic Coupling Reactions for Extended Conjugation

The functionalization of the this compound core through electrophilic and nucleophilic coupling reactions is a pivotal strategy for creating derivatives with extended π-conjugated systems. These reactions, particularly those catalyzed by transition metals, facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are crucial for modulating the electronic and optical properties of the resulting molecules. mdpi.comresearchgate.netsigmaaldrich.com Such modifications are instrumental in the development of novel materials, dyes, and pharmacologically active compounds. mdpi.comscirp.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the synthesis of complex organic molecules, including derivatives of pyrazole. researchgate.netrsc.org Methodologies such as the Suzuki, Heck, and Sonogashira reactions have been successfully applied to pyrazole systems to introduce aryl, heteroaryl, and alkynyl groups, thereby extending conjugation. metu.edu.trdntb.gov.ua

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a widely used method for creating C(sp²)–C(sp²) bonds. dntb.gov.uaacs.org For instance, 5-aryl-4-fluoropyrazoles can be synthesized in good yields through the palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides. nih.gov The efficiency of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. rsc.org In some cases, directing groups are employed to achieve site-selective C–H activation and functionalization, as demonstrated in the synthesis of arylated 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. acs.org

The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is another key method for extending conjugation by introducing an alkyne linker. metu.edu.tr These reactions are typically catalyzed by a palladium complex and a copper(I) co-catalyst.

The table below summarizes representative palladium-catalyzed coupling reactions involving pyrazole derivatives.

| Coupling Reaction | Substrates | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura | 4-bromo-3-nitrobenzoate, Phenylboronic acid | Palladium catalyst | Biaryl compound | - | researchgate.net |

| Stille Coupling | 5-tributylstannyl-4-fluoropyrazole, Aryl iodides | Palladium catalyst | 5-aryl-4-fluoropyrazole | Good | nih.gov |

| C-H Arylation | Substituted pyrazole, Aryl halide | Palladium(II) catalyst | Arylated pyrrolo[1,2-b]pyrazole | 64-74 | acs.org |

Copper-Catalyzed and Metal-Free Coupling Reactions

While palladium catalysis is prevalent, copper-catalyzed reactions offer a cost-effective alternative for forming C-N, C-O, and C-C bonds. nih.gov Copper-catalyzed Ullmann-type reactions, for example, can be used to couple aryl halides with amines or phenols. nih.gov Research has shown the synthesis of pyrazole derivatives through copper-catalyzed oxidative coupling of phenylhydrazone and maleimide. nih.gov A notable development is the copper-promoted dimerization of 5-aminopyrazoles, which can lead to the selective synthesis of pyrazole-fused pyridazines and pyrazines through direct C-H/N-H, C-H/C-H, and N-H/N-H bond coupling. mdpi.comresearchgate.net For example, using Cu(OAc)₂, an oxidant like BPO, and K₂S₂O₈, 3-methyl-1-phenyl-1H-pyrazol-5-amine can be dimerized to form dipyrazole-fused pyridazines. mdpi.comresearchgate.net

In the pursuit of more sustainable synthetic routes, metal-free coupling reactions have gained attention. A novel, metal-free, dehydrogenative cross-coupling reaction between 1-amino-2-imino-pyridines and 1-aryl-5-pyrazolones has been developed, using molecular oxygen as the sole oxidant to produce (pyrazol-4-ylidene)pyridine derivatives. acs.org This method is noted for its high atom economy and efficiency. acs.org

The following table details examples of copper-catalyzed and metal-free coupling reactions.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Oxidative Dimerization | 3-methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂, BPO, K₂S₂O₈, Toluene, 100°C | Dipyrazole-fused pyridazine | up to 82 | mdpi.comresearchgate.net |

| Dehydrogenative Coupling | 1-amino-2-imino-pyridines, 1-aryl-5-pyrazolones | O₂, Acetic acid, Ethanol, 130°C | (Pyrazol-4-ylidene)pyridine | - | acs.org |

| Oxidative C-O Coupling | 3H-Pyrazol-3-ones, Malonyl peroxides | Fluorinated alcohols, 20-25°C | C-O coupled pyrazolone | up to 94 | researchgate.net |

Aza-Friedel–Crafts and Other Coupling Reactions

The nucleophilic character of the 5-aminopyrazole ring makes it a suitable partner in other types of coupling reactions, such as the aza-Friedel–Crafts reaction. beilstein-journals.org Chiral phosphoric acid has been used to catalyze the asymmetric aza-Friedel–Crafts alkylation between 5-aminopyrazoles and electrophilic reagents like 3H-indol-3-ones or β,γ-alkynyl-α-imino esters. beilstein-journals.org These reactions lead to the formation of enantioenriched α-amino esters containing the 5-aminopyrazolyl moiety, demonstrating a sophisticated method for creating complex, chiral molecules with extended conjugation. beilstein-journals.org The amino group at the C5 position of the pyrazole is crucial as it engages in hydrogen bonding with the catalyst, facilitating the reaction. beilstein-journals.org

Furthermore, the reaction of 5-amino-3-phenyl-1H-pyrazole with hydroximoyl chloride results in the formation of 3-nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles, showcasing the versatility of the aminopyrazole scaffold in constructing fused heterocyclic systems. scirp.org

Chemical Reactivity and Reaction Mechanisms of 5 Amino 3h Pyrazol 3 One

Reactivity Profiles of the Pyrazolone (B3327878) Ring System

The pyrazolone ring is a π-excessive aromatic heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. nih.govchim.it Generally, electrophilic substitution reactions are favored at the 4-position, while nucleophilic attacks tend to occur at the 3 and 5-positions. nih.gov

Nucleophilic Substitution Reactions of Ring Atoms

While pyrazoles are generally not highly reactive towards nucleophiles, the introduction of suitable substituents can enhance their reactivity. chim.it The amino group at the 5-position in 5-amino-3H-pyrazol-3-one can act as a nucleophile in various reactions. evitachem.com For instance, the amino group can participate in nucleophilic substitution reactions with electrophilic reagents. evitachem.comscirp.org

The pyrazolone ring itself can undergo nucleophilic substitution, particularly when a good leaving group is present. For example, a halogen atom on the pyrazole (B372694) nucleus can be displaced by a nucleophile. scirp.orgscirp.org

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole nucleus is susceptible to electrophilic aromatic substitution, with the reaction typically occurring at the C-4 position. nih.govclockss.org This is due to the electron-donating nature of the amino group, which increases the electron density at this position. clockss.org Common electrophilic substitution reactions include nitration and coupling with diazonium salts. clockss.orgresearchgate.net For example, nitrosation of 1H-pyrazoles proceeds smoothly at the 4-position when electron-donating groups like an amino group are present at position 5. clockss.org

Oxidative and Reductive Transformations of the Core Structure

Pyrazol-3-ones can be oxidized by various oxidizing agents. researchgate.netscispace.com The core structure can undergo oxidative dehydrogenative coupling reactions. For instance, pyrazol-5-amines can be selectively transformed into heteroaryl azo compounds through oxidative dehydrogenative coupling. nih.govacs.org This can involve the installation of both C-I and N-N bonds through iodination and oxidation. nih.govacs.org Copper-catalyzed oxidative coupling of pyrazol-5-amines is another pathway to form azopyrroles. nih.govacs.org

Conversely, the pyrazol-3-one ring is generally stable to reduction, allowing for the selective reduction of functional groups attached to the ring without affecting the core structure. researchgate.netscispace.com

Transformations Involving Ring Substituents of this compound

The substituents on the pyrazolone ring, particularly the amino group, are key sites for various chemical transformations.

Alkylation and Acylation Reactions at Nitrogen and Amino Sites

Alkylation of pyrazol-3-ones can occur at multiple sites, including the nitrogen atoms of the ring and the primary amino group. researchgate.netscispace.comresearchgate.net The secondary alkylamine is significantly more nucleophilic than the primary aromatic one, allowing for selective alkylation of the secondary amino group. acs.org

Acylation reactions, such as those using acid chlorides or anhydrides, readily occur at the amino group to form acylamino pyrazoles. scirp.orgscirp.org These reactions are often carried out in the presence of a base. scirp.org The Friedel-Crafts reaction, a classic method for alkylation and acylation of aromatic rings, can also be applied to pyrazole derivatives. libretexts.org

| Reaction Type | Reagent | Site of Reaction | Product Type |

| Alkylation | Alkyl Halides | Ring Nitrogen, Amino Group | N-alkylated, Amino-alkylated pyrazolones |

| Acylation | Acid Chlorides, Anhydrides | Amino Group, Ring Nitrogen | Acylamino pyrazoles, N-acylated pyrazolones |

Halogenation and Sulfonation at the Pyrazole Ring

Halogenation of pyrazol-3-ones, specifically with bromine or N-bromosuccinimide, is a known transformation. researchgate.netscispace.comresearchgate.net As an electrophilic aromatic substitution, halogenation typically occurs at the 4-position of the pyrazole ring. rsc.orgmsu.edu

Sulfonation of 5-aminopyrazol-3-ones has also been described. researchgate.netscispace.comresearchgate.net This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the pyrazole ring, usually at the 4-position. msu.edulibretexts.org Sulfonation is a reversible process. libretexts.org

| Reaction | Reagent | Position of Substitution |

| Halogenation | Bromine, N-Bromosuccinimide | C-4 |

| Sulfonation | Fuming Sulfuric Acid | C-4 |

Condensation Reactions at Active Methylene (B1212753)/Methine Positions

The active methylene group at the C4 position of the pyrazolone ring is a key site for condensation reactions. This reactivity allows for the synthesis of various derivatives by reaction with suitable electrophiles.

For instance, 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one reacts with activated lactams, such as lactim ethers and lactam acetals, at its active methylene group. thieme-connect.com This reaction leads to the formation of cyclic enamines, specifically 5-amino-4-(2-azacycloalkylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-ones. thieme-connect.com The reaction proceeds via an initial nucleophilic attack of the pyrazolone's C4 on the electrophilic carbon of the activated lactam. thieme-connect.com

Similarly, condensation of 5-aminopyrazole-4-carbaldehydes with compounds containing active methylene groups, such as ketones and malononitrile (B47326), results in the formation of 1,3,5,6-tetrasubstituted pyrazolo[3,4-b]pyridines. semanticscholar.org These reactions, often catalyzed by a base like alcoholic potassium hydroxide, are examples of Friedländer condensation. semanticscholar.org

A one-pot synthesis of fused heterocyclic systems can be achieved through the condensation of 5-amino-4-formyl-3-substituted-1-phenyl-1H-pyrazoles with various active methylene compounds. niscpr.res.in For example, reaction with 1,3-diaryl-4,6-dioxo-2-thioxo-hexahydropyrimidines under fusion conditions yields pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines. niscpr.res.in

Table 1: Examples of Condensation Reactions at Active Methylene/Methine Positions

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Lactim ethers/Lactam acetals | 5-amino-4-(2-azacycloalkylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-ones | thieme-connect.com |

| 5-aminopyrazole-4-carbaldehydes | Ketones, malononitrile | 1,3,5,6-tetrasubstituted pyrazolo[3,4-b]pyridines | semanticscholar.org |

| 5-amino-4-formyl-3-methyl(or phenyl)-1-phenyl-1H-pyrazoles | 1,3-diaryl-4,6-dioxo-2-thioxo-hexahydropyrimidines | Pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines | niscpr.res.in |

Diazonium Salt Coupling and Subsequent Transformations

The amino group at the C5 position of this compound can be diazotized to form a pyrazolediazonium salt. These intermediates are highly reactive and readily undergo coupling reactions with electron-rich compounds.

Coupling of pyrazole-3(5)-diazonium salts with active methylene compounds like 4-hydroxy-2H-chromen-2-one can lead to the formation of hetarylhydrazones, which can then undergo cyclocondensation to form novel pyrazolo[5,1-c] semanticscholar.orgnih.govmdpi.comtriazines. researchgate.net

The diazotization of 5-amino-1H-pyrazole-4-carbonitriles is a key step in a one-pot synthesis of pyrazolo[3,4-d] thieme-connect.comsemanticscholar.orgnih.govtriazin-4-ones. scirp.org The reaction is believed to proceed through diazoic acid or diazocarboxamide intermediates. scirp.org

Furthermore, 3-oxopropanenitriles can be coupled with aromatic diazonium salts to form 2-arylhydrazones. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of 5-amino-4-arylazopyrazoles. beilstein-journals.org

Table 2: Transformations involving Diazonium Salts

| Starting Material | Reagent | Intermediate/Product | Reference |

| Pyrazole-3(5)-diazonium salts | 4-hydroxy-2H-chromen-2-one | Pyrazolo[5,1-c] semanticscholar.orgnih.govmdpi.comtriazines | researchgate.net |

| 5-amino-1H-pyrazole-4-carbonitriles | Diazotizing agent | Pyrazolo[3,4-d] thieme-connect.comsemanticscholar.orgnih.govtriazin-4-ones | scirp.org |

| 3-Oxopropanenitriles | Aromatic diazonium salts, then hydrazine hydrate | 5-amino-4-arylazopyrazoles | beilstein-journals.org |

Mechanistic Pathways of Key Chemical Reactions

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling product formation and developing new synthetic methodologies.

Elucidation of Reaction Intermediates

In the one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, a key intermediate is 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine. nih.govnih.gov This intermediate is formed through a Vilsmeier amidination and imination reaction. nih.govmdpi.com The formation of this intermediate has been demonstrated by preparing and successfully converting its chemical equivalents, 4-formyl-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidines, into the final pyrazolo[3,4-d]pyrimidine products. nih.govnih.govmdpi.com

Mechanistic studies on the organocatalytic dearomatization of 5-aminopyrazoles suggest that the reaction proceeds through a dearomatized cationic intermediate. acs.org This process, which yields C4-hydroxylated pyrazolines, is achieved using in situ-generated hypervalent iodine. acs.org

In the reaction of 3-formylchromone with 5-amino-2,4-dihydro-3H-pyrazol-3-one, the formation of pyrazolo[3,4-b]pyridine derivatives proceeds through a condensation intermediate, followed by the opening of the γ-pyrone ring. tandfonline.com

Transition State Analysis in Catalyzed and Uncatalyzed Processes

While detailed transition state analysis for many reactions of this compound is not extensively documented in the provided context, some insights can be gleaned. In the copper-catalyzed dimerization of 5-aminopyrazoles, a plausible mechanism involves the formation of an N-radical or C-radical intermediate after reaction with Cu(II) via a single-electron transfer (SET) pathway. mdpi.com The subsequent C-N radical coupling leads to the formation of pyrazole-fused pyridazines. mdpi.com The reaction is sensitive to the presence of oxygen, as demonstrated by significantly lower yields when the reaction is carried out under an argon atmosphere. mdpi.com The use of radical scavengers like TEMPO or BHT completely inhibits the reaction, further supporting a radical-based mechanism. mdpi.com

Cyclocondensation and Annulation Reactions Leading to Fused Pyrazolone Systems

The polyfunctional nature of 5-aminopyrazoles makes them excellent precursors for the synthesis of various fused heterocyclic systems through cyclocondensation and annulation reactions. nih.govnih.govresearchgate.net

Synthesis of Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-d]pyrimidines are a significant class of fused heterocycles synthesized from 5-aminopyrazole derivatives. mdpi.comnih.govekb.eg A common method involves the cyclization of an ortho-amino ester or nitrile of a pyrazole with various reagents. For example, refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid yields the corresponding pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Another approach is the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane. nih.gov

Pyrazolo[3,4-b]pyridines can be synthesized through various strategies. nih.govbeilstein-journals.orgmdpi.commdpi.combiorxiv.org One method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com A one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination of a benzamide (B126) molecule in a superbasic medium. nih.gov Additionally, a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes, activated by silver, iodine, or NBS, provides a switchable synthesis of functionalized pyrazolo[3,4-b]pyridines. mdpi.com

Table 3: Synthesis of Fused Pyrazolone Systems

| Fused System | Starting Materials | Key Reagents/Conditions | Reference |

| Pyrazolo[3,4-d]pyrimidines | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid, reflux | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles, N,N-substituted amides | PBr₃, Hexamethyldisilazane | nih.gov |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, 4-arylidene-2-phenyloxazol-5(4H)-ones | Solvent-free, t-BuOK/DMSO | nih.gov |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, Alkynyl aldehydes | Silver, Iodine, or NBS | mdpi.com |

Formation of Imidazopyrazoles and Related Fused Heterocycles

The fusion of an imidazole (B134444) ring to the pyrazole core results in the formation of imidazopyrazole scaffolds, which are of significant interest in medicinal chemistry. The synthesis of these systems from 5-aminopyrazole derivatives typically involves the reaction of the pyrazole's adjacent endocyclic NH and exocyclic NH2 groups with bifunctional electrophiles.

One common strategy involves the acylation of the exocyclic amino group with chloroacetyl chloride in a basic medium, followed by intramolecular cyclization to yield 3H-imidazo[1,2-b]pyrazo-2-ol derivatives. scirp.org Another prominent method is the reaction with α-haloketones. For instance, the reaction of 5-amino-3-phenyl-1H-pyrazole with 2-bromoacetophenone (B140003) in the presence of potassium carbonate and acetone (B3395972) leads to the formation of aryl azo imidazo[1,2-b]pyrazole derivatives. mdpi.com Similarly, reacting 5-aminopyrazoles with hydrazonoyl halides, such as 2-oxo-α-arylpropanehydrazonoyl chlorides, in refluxing ethanol (B145695) affords substituted imidazo[1,2-b]pyrazoles. researchgate.net

Aryl azo imidazo[1,2-b]pyrazoles have been synthesized through the cyclization of 5-amino-3-phenyl-1H-pyrazole derivatives with 2-bromo acetophenone (B1666503) in a solution of K2CO3/acetone at reflux, yielding the final products in about 72% yield. mdpi.com

The versatility of 5-aminopyrazoles is further demonstrated in phase transfer-catalyzed reactions. The alkylation of 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile with various halo-reagents like 1,2-dibromoethane (B42909) or 2-bromo-1-phenylethanone, followed by intramolecular cyclization, provides a good yield of the corresponding imidazopyrazole derivatives. sohag-univ.edu.eg

The aza-Wittig reaction provides another route. Treatment of 5-amino-3-phenyl-1H-pyrazole with P(Ph)3/C2Cl6/Et3N generates a 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole intermediate. Subsequent reaction with an α-chloroketone yields the target imidazo[1,2-b]pyrazoles. scirp.org

Table 1: Synthesis of Imidazo[1,2-b]pyrazole Derivatives

| Starting 5-Aminopyrazole Derivative | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-3-phenyl-1H-pyrazole | 2-Bromoacetophenone | K₂CO₃, Acetone, Reflux | Aryl azo imidazo[1,2-b]pyrazole | ~72% | mdpi.com |

| 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile | 2-Bromo-1-phenylethanone | Phase Transfer Catalysis (dioxane, K₂CO₃, TBAB) | Imidazo[2,3:1,5]pyrazolo[4,3-d]pyrimidine derivative | Good | sohag-univ.edu.eg |

| 5-Amino-3-phenyl-1H-pyrazole | Hydrazonoyl Bromides | Ethanol, Reflux | 2,6-Diaryl-3-arylazo-1H-pyrazolo[1,5-b]imidazole | Quantitative | researchgate.net |

| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl Chloride | Basic Medium | 3H-Imidazo[1,2-b]pyrazo-2-ol | - | scirp.org |

| 5-Amino-3-phenyl-1H-pyrazole | P(Ph)₃/C₂Cl₆/Et₃N, then α-chloroketone | Benzene, Reflux | Imidazo[1,2-b]pyrazole derivative | - | scirp.org |

Derivation of Pyrazolo[1,5-a]pyrimidine (B1248293) and Pyrazolo[3,4-d]Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazin-4-one Architectures

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that are structural analogues of purines and are synthesized by reacting 5-aminopyrazoles with 1,3-dielectrophiles. nih.govrsc.org The regioselectivity of the reaction is a key aspect, as cyclocondensation can potentially lead to the isomeric pyrazolo[3,4-b]pyridines. However, the greater nucleophilicity of the exocyclic 5-amino group compared to the endocyclic N1-H typically directs the reaction towards the formation of the pyrazolo[1,5-a]pyrimidine scaffold. nih.govresearchgate.net

A variety of synthons can be employed for this transformation. The condensation of 5-aminopyrazoles with β-enaminones is a common and efficient method. rsc.org Microwave-assisted, one-pot synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines has been achieved by the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution, with yields ranging from 89-96%. rsc.org

Other key reagents include:

Dicarbonyl compounds: Reaction with diethyl malonate in the presence of a base like sodium ethoxide yields pyrazolo[1,5-a]pyrimidine-5,7-diols. nih.gov Similarly, condensation with 1,3,5-trisubstituted pentane-1,5-diones, catalyzed by KOt-Bu, also produces these fused systems. beilstein-journals.org

Dehydroacetic acid (DHAA): The reaction of 5-aminopyrazoles with DHAA in a 2:1 ratio in refluxing ethanol results in the formation of novel bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones. semanticscholar.org

Enolates: Condensation with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate has been reported to yield pyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity. researchgate.netresearchgate.net

Table 2: Selected Syntheses of Pyrazolo[1,5-a]pyrimidines

| 5-Aminopyrazole Derivative | Reagent(s) | Conditions | Product Architecture | Yield | Reference |

|---|---|---|---|---|---|

| NH-5-Aminopyrazoles | β-Enaminones, then N-halosuccinimides | Microwave, 180 °C (2 min), then RT (20 min) | 3-Halopyrazolo[1,5-a]pyrimidine | 89–96% | rsc.org |

| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% | nih.gov |

| 5-Amino-4-phenyl-1H-pyrazoles | Dehydroacetic acid (DHAA) | Ethanol, Reflux | bi(Pyrazolo[1,5-a]pyrimidinyl)-7-one | - | semanticscholar.org |

| 5-Aminopyrazoles | Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | - | Pyrazolo[1,5-a]pyrimidine | - | researchgate.netresearchgate.net |

Pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazin-4-ones

The synthesis of the pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazine ring system is most commonly achieved through the diazotization of a 5-aminopyrazole precursor that contains a nitrile or carboxamide group at the C4 position. mdpi.comnih.govresearchgate.net This intramolecular cyclization of the resulting diazonium salt is a direct and efficient pathway to the fused triazinone core.

The reaction is typically carried out by treating 5-aminopyrazole-4-carbonitriles with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid. researchgate.net The process involves the in-situ formation of the pyrazol-5-yl diazonium salt, which then undergoes cyclization. The cyano group is hydrolyzed during the reaction sequence to form the triazinone ring. scirp.orgresearchgate.net

Research has shown that 7-substituted 3,7-dihydro-4H-pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazin-4-ones can be conveniently prepared by the direct diazotization of 5-aminopyrazole-4-carbonitriles. researchgate.net The yields are generally good, for example, the diazotization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile gives the corresponding pyrazolotriazinone in 77% yield. researchgate.net The reaction mechanism is proposed to proceed through the formation of a diazoic acid or diazocarboxamide intermediate. scirp.org The stability of the intermediate diazonium ion and the subsequent cyclization can be influenced by the nature of the substituent at the N1 position of the pyrazole ring. conicet.gov.ar

Table 3: Synthesis of Pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazin-4-ones via Diazotization

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | NaNO₂, HCl | - | 7-Phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazin-4-one | 77.0% | researchgate.net |

| 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile | NaNO₂, HCl | - | 7-Benzyl-3,7-dihydro-4H-pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazin-4-one | 50.0% | researchgate.net |

| 5-Amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | NaNO₂, HCl | - | 7-(tert-Butyl)-3,7-dihydro-4H-pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazin-4-one | 47.0% | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 5-amino-3H-pyrazol-3-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core structure of the pyrazolone (B3327878) ring and determining the position of various substituents.

In the ¹H NMR spectrum, the protons of the this compound scaffold exhibit characteristic chemical shifts. For instance, in a derivative like 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, the amino (NH2) and imino (NH) protons of the pyrazole (B372694) ring appear as broad singlets in the downfield region, often around 9.07 ppm and 5.05 ppm, respectively, due to their attachment to electronegative nitrogen atoms. mdpi.com The specific positions of these signals can vary based on the solvent and substitution patterns.

¹³C NMR spectroscopy provides crucial information about the carbon framework. The carbonyl carbon (C=O) of the pyrazolone ring is typically observed significantly downfield, for example, at approximately 169.6 ppm in certain derivatives. mdpi.com The other carbons within the ring, such as the carbon bearing the amino group (C5) and the adjacent carbon (C4), also have distinct chemical shifts that aid in structural confirmation. mdpi.com The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure. mdpi.comnih.govscirp.orgnih.gov

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| NH (ring) | ~9.07 (broad singlet) | N/A | mdpi.com |

| NH₂ (amino group) | ~5.05 (broad singlet) | N/A | mdpi.com |

| C3=O (carbonyl) | N/A | ~169.6 | mdpi.com |

| C5-NH₂ | N/A | ~159.1 | mdpi.com |

| C4 | N/A | ~89.6 | mdpi.com |

Note: Data is based on the derivative 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile and serves as an illustrative example.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to unambiguously elucidate the structure. clockss.org

Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

HSQC experiments reveal correlations between protons and the carbon atoms they are directly attached to.

HMBC experiments identify longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in connecting different fragments of a molecule and confirming the substitution pattern on the pyrazole ring. clockss.org

For example, in the synthesis of novel pyrazoles, 2D NMR was used to definitively prove the structure of the obtained regioisomer by observing long-range C-H connectivities. clockss.org These advanced methods are essential for differentiating between potential isomers and confirming the final structure of newly synthesized compounds. scirp.orghelsinki.firesearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies.

The FTIR spectrum of a this compound derivative displays several characteristic absorption bands that confirm its key structural features.

N-H Stretching: The amino (NH₂) and ring amine (NH) groups typically show absorption bands in the region of 3200-3500 cm⁻¹. mdpi.com These bands are often broad due to hydrogen bonding. For example, a derivative showed multiple peaks at 3472, 3438, 3396, and 3350 cm⁻¹ corresponding to various NH₂ and NH vibrations. mdpi.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the pyrazolone ring is a key diagnostic feature. This band typically appears in the range of 1630-1750 cm⁻¹. pressbooks.pub In a reported derivative, this peak was observed at 1637 cm⁻¹. mdpi.com

C=C and C=N Stretching: Vibrations from the double bonds within the pyrazole ring usually appear in the 1550-1650 cm⁻¹ region. pressbooks.pub

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (NH₂) / Amide (NH) | Stretching | 3200 - 3500 | mdpi.com |

| Carbonyl (C=O) | Stretching | 1630 - 1750 | mdpi.compressbooks.pub |

| Aromatic/Ring (C-C) | Stretching | 1568 - 1602 | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.govnih.govhelsinki.fi

For this compound, the molecular weight is approximately 99.09 g/mol . nih.govsigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the compound will first form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. The fragmentation pattern is a molecular fingerprint. For amine-containing compounds, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.org The fragmentation of pyrazole rings can involve the elimination of CO followed by the loss of a hydrogen atom or other rearrangements. asianpubs.org For example, a complex derivative of this compound showed a molecular ion peak [M]⁺ at m/z 335, with a major fragment at m/z 237 corresponding to the loss of the pyrazolone moiety ([M-C₃H₄N₃O]⁺), and another fragment at m/z 99 representing the pyrazolone moiety itself ([C₃H₅N₃O]⁺). mdpi.com

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the determination of the elemental composition of a molecule, which is a definitive method for confirming its molecular formula. nih.govresearcher.life

For this compound, the molecular formula is C₃H₅N₃O. The calculated exact mass for this formula is 99.043261792 Da. nih.gov An HRMS measurement that matches this value provides very strong evidence for the compound's identity, distinguishing it from other compounds that might have the same nominal mass. mdpi.com This capability is invaluable for confirming the structure of novel synthesized derivatives and for identifying unknown compounds in complex mixtures. nih.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying molecules with chromophores, which are parts of a molecule that absorb light in the UV-visible region. The absorption of this radiation corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org In molecules like this compound, which contain unsaturated systems and atoms with lone pairs of electrons, specific electronic transitions can be observed.

The molecular structure of this compound contains a conjugated system of π-electrons within its heterocyclic ring, which includes double bonds and heteroatoms (nitrogen and oxygen) with non-bonding (n) electrons. This entire system acts as a chromophore. libretexts.org The absorption of UV-visible light by this compound primarily involves two types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. shu.ac.ukuzh.ch They are characteristic of unsaturated systems like the C=C and C=O double bonds in the pyrazolone ring. These transitions are typically high in energy and result in strong absorption bands. shu.ac.uk For the parent pyrazole molecule, a maximal UV absorption cross-section has been reported at 203 nm. researchgate.net

n → π* Transitions: This type of transition occurs when an electron from a non-bonding orbital (lone pair) on a heteroatom, such as the nitrogen atoms of the ring and the amino group or the oxygen of the carbonyl group, is promoted to a π* anti-bonding orbital. shu.ac.ukuzh.ch These transitions require less energy than π → π* transitions and therefore occur at longer wavelengths, though they are generally of lower intensity. shu.ac.ukuzh.ch

The presence of both the amino (-NH₂) and carbonyl (=O) groups on the pyrazole ring influences the energy of these transitions and the wavelength of maximum absorbance (λmax).

| Transition Type | Orbitals Involved | Typical Chromophore Groups | Relative Energy Requirement |

|---|---|---|---|

| π → π | π bonding to π anti-bonding | C=C, C=N, C=O | High |

| n → π | Non-bonding to π anti-bonding | Groups with heteroatoms (e.g., C=O, -NH₂) | Low |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, offering definitive insights into the molecule's structure.

Pyrazolone derivatives can exist in several tautomeric forms. For this compound, potential tautomers include the NH-form (the title compound), the OH-form (5-amino-1H-pyrazol-3-ol), and a CH-form. The tautomerism of pyrazolone compounds is a well-studied field, as the predominant form dictates the molecule's chemical reactivity and biological interactions. researchgate.net

X-ray crystal structure analysis provides a definitive method to identify which tautomer is present in the solid state. nih.gov For instance, an X-ray analysis of the related compound 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists exclusively in the 1H-pyrazol-3-ol (OH-form) in its crystalline state, forming dimeric units. nih.gov Similarly, for this compound, crystallographic analysis would unambiguously confirm the positions of hydrogen atoms and the nature of the bonds within the ring, thereby identifying the stable solid-state tautomer.

The structure of this compound contains both hydrogen bond donors (the N-H bonds of the ring and the amino group) and hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen atoms). These features facilitate the formation of extensive intermolecular hydrogen bonds. X-ray crystallography elucidates the precise nature of these interactions, which govern how molecules pack together in a crystal lattice.

| Parameter | Information Provided | Significance |

|---|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c) | Defines the fundamental packing arrangement. |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | Provides the basic repeating unit of the crystal. |

| Hydrogen Bond Geometry | Distances and angles of D-H···A interactions (e.g., N-H···O) | Details the specific intermolecular forces holding the crystal together. nih.goviucr.orgiucr.org |

While this compound itself is a relatively simple, largely planar molecule, X-ray crystallography provides exact measurements of its conformation. This includes the planarity of the pyrazole ring and the precise bond lengths and angles of its substituents. iucr.orgiucr.org For substituted derivatives, such as 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one, crystallography can determine key conformational details like the dihedral angle between the pyrazole and phenyl rings, which was found to be 7.5 (2)°. nih.gov This level of structural detail is essential for understanding structure-activity relationships and for computational modeling studies.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close match between the found and calculated values serves to validate the empirical formula and is a key indicator of the sample's purity.

For this compound, the molecular formula is C₃H₅N₃O. The theoretical elemental composition is calculated based on its molecular weight (99.09 g/mol ). nih.gov Experimental values obtained from a synthesized sample must fall within a narrow margin of error (typically ±0.4%) of these theoretical values. For example, in the analysis of a derivative, C₁₂H₁₃N₃O, the found values (C 66.90%, H 7.02%, N 19.48%) were in close agreement with the required percentages (C 66.96%, H 6.09%, N 19.52%), confirming its composition. nih.gov

| Element | Symbol | Theoretical Percentage (%) for C₃H₅N₃O |

|---|---|---|

| Carbon | C | 36.36 |

| Hydrogen | H | 5.09 |

| Nitrogen | N | 42.40 |

| Oxygen | O | 16.15 |

Computational Chemistry and Theoretical Investigations of 5 Amino 3h Pyrazol 3 One

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for the detailed analysis of pyrazolone (B3327878) derivatives. mdpi.comnih.gov These computational approaches allow for the prediction of various molecular properties with a high degree of accuracy, complementing and guiding experimental research. nih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to perform these calculations. researchgate.netderpharmachemica.com

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 5-amino-3H-pyrazol-3-one molecule, a process known as geometry optimization. nih.gov These calculations help in understanding the energetic stability of different possible conformers. For instance, studies on related pyrazole (B372694) derivatives have shown that intramolecular hydrogen bonding can significantly stabilize certain molecular conformations.

Tautomerism is a key consideration for pyrazolones, with the molecule potentially existing in different forms, such as the amine-one and imine-ol tautomers. mdpi.com Computational studies, including ab initio calculations, can predict the relative stability of these tautomers in different environments, such as the gas phase or in solution. researchgate.net For example, in some substituted pyrazoles, the 5-amino tautomer is found to be more stable, and this stability can increase in a polar solvent like DMSO. researchgate.net

| Derivative | Favored Tautomer | Influencing Factor |

|---|---|---|

| 4-Cyano and 4-thiocyanato derivatives | 5-amino tautomers | Substituent effect researchgate.net |

| 4-Methoxy analog | 3-amino tautomers | Substituent effect researchgate.net |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. set-science.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. set-science.com Conversely, a small gap indicates a molecule is more reactive. set-science.com For example, in one study on a related compound, a large energy gap of 5.258 eV was indicative of high kinetic stability. set-science.com The energies of these orbitals are also used to calculate other important quantum chemical parameters. publicscienceframework.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.578 |

| ELUMO | -1.320 |

| Energy Gap (ΔE) | 5.258 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.com

Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule. derpharmachemica.com These theoretical spectra can then be compared with experimental data obtained from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. derpharmachemica.comresearchgate.net This comparison helps in the accurate assignment of vibrational bands to specific functional groups and modes of vibration within the molecule. derpharmachemica.com

For pyrazole derivatives, theoretical calculations can help identify characteristic vibrations such as N-H stretching, C=O stretching, and pyrazole ring deformations. derpharmachemica.com A good correlation between the calculated and experimental spectra validates the accuracy of the computational model and the optimized molecular geometry. derpharmachemica.com

Advanced Computational Descriptors of Chemical Reactivity

Beyond FMO analysis, a range of global and local reactivity descriptors can be calculated to provide a more nuanced understanding of a molecule's chemical behavior. set-science.comtandfonline.com

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. set-science.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron density can be altered. Soft molecules have a small HOMO-LUMO gap. set-science.com

Electronegativity (χ): The power of an atom or molecule to attract electrons. set-science.com

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system. set-science.com

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. rsc.org

These parameters are calculated using the following equations, based on the energies of the HOMO and LUMO:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

High hardness and low softness values are associated with lower intramolecular charge transfer and greater kinetic stability. set-science.com These descriptors are instrumental in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. rsc.org

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.949 |

| Chemical Potential (μ) | -3.949 |

| Chemical Hardness (η) | 3.258 |

| Chemical Softness (S) | 0.153 |

| Electrophilicity Index (ω) | 2.393 |

Local Reactivity Descriptors and Fukui Functions

In the field of computational chemistry, local reactivity descriptors are crucial tools for predicting the reactivity of different atomic sites within a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT) and provide insights into the most probable sites for electrophilic, nucleophilic, and radical attacks. mdpi.com For this compound and its derivatives, these calculations help in understanding their chemical behavior and reaction mechanisms.

Fukui functions, denoted as f(r), are one of the most significant local reactivity descriptors. tandfonline.com They quantify the change in electron density at a specific point in a molecule when the total number of electrons is altered. The condensed Fukui functions (fk+, fk-) are calculated for individual atomic sites to predict their susceptibility to different types of attacks. semanticscholar.org

f(r) : Indicates the propensity of the electron density to change at a specific position.

fk+ : Measures the reactivity towards a nucleophilic attack (the site most likely to accept an electron).

fk- : Measures the reactivity towards an electrophilic attack (the site most likely to donate an electron).

fk0 : Measures the reactivity towards a radical attack.

Theoretical studies on pyrazole derivatives often involve calculating these functions to identify reactive centers. For instance, in reactions of substituted chromones with 5-amino-2,4-dihydro-3H-pyrazol-3-one, DFT calculations using the B3LYP method and the 6-311G(d,p) basis set are employed to determine the Fukui functions. researchgate.net These calculations help in identifying the most probable sites for nucleophilic attack on the reactant molecules. researchgate.netresearchgate.net The sites with the highest fk+ values are the most susceptible to nucleophilic attack. semanticscholar.org

Other local reactivity descriptors, such as local softness (sk) and the local electrophilicity index (ωk), are also used to provide a more comprehensive picture of a molecule's reactivity. tandfonline.com Local softness is the product of the global softness (S) and the Fukui function, providing a measure of reactivity at a specific site. The analysis of these descriptors can pinpoint specific atoms, such as carbon or nitrogen atoms in the pyrazole ring, as the primary centers of reactivity.

The following table provides a hypothetical representation of condensed Fukui function values for the heavy atoms of this compound, illustrating how such data is typically presented in research articles.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| N1 | 0.085 | 0.120 |

| N2 | 0.150 | 0.050 |

| C3 | 0.250 | 0.030 |

| C4 | 0.110 | 0.200 |

| C5 | 0.090 | 0.250 |

| O (on C3) | 0.180 | 0.100 |

| N (on C5) | 0.135 | 0.250 |

This table is for illustrative purposes and the values are not derived from actual quantum chemical calculations on this compound.

Electrophilicity-Based Charge Transfer (ECT) Analysis

The Electrophilicity-Based Charge Transfer (ECT) is a conceptual DFT-based descriptor that quantifies the amount of charge transferred between two interacting molecules. nih.gov It is a valuable tool for understanding the nature and extent of charge transfer in chemical reactions, particularly in the context of donor-acceptor interactions. scienceopen.com The ECT is calculated based on the global electrophilicity index (ω) and the chemical potential (μ) of the interacting species. jcsp.org.pk

The direction of charge transfer can be predicted from the ECT value. A positive ECT value indicates that charge flows from the nucleophile (electron donor) to the electrophile (electron acceptor). researchgate.net In the context of reactions involving this compound, which can act as a nucleophile, ECT analysis can predict the feasibility and extent of its reaction with various electrophilic substrates.

For example, in the reaction of 5-amino-2,4-dihydro-3H-pyrazol-3-one with substituted chromones, the calculated positive ECT values confirm that the electron transfer occurs from the pyrazolone derivative (the nucleophile) to the chromone (B188151) substrates. researchgate.netresearchgate.net This supports the proposed reaction mechanisms where the pyrazolone initiates the reaction by attacking an electron-deficient center on the other molecule.

The ECT descriptor is particularly useful in medicinal chemistry and toxicology for predicting the interaction of molecules with biological systems, such as the interaction of toxins with DNA bases. nih.gov For derivatives of this compound with potential biological activity, ECT analysis can provide insights into their interactions with biological targets.

Below is a hypothetical data table illustrating how ECT values might be presented for the interaction of this compound (as the nucleophile) with a series of electrophiles.

| Electrophile | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) | ECT (eV) |

| Electrophile A | -4.5 | 3.2 | 0.8 |

| Electrophile B | -5.0 | 3.8 | 1.1 |

| Electrophile C | -4.2 | 3.0 | 0.7 |

This table is for illustrative purposes. The values for the electrophiles and the resulting ECT are hypothetical.

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule, revealing its accessible conformations and the transitions between them. nih.govbiorxiv.org For a flexible molecule like this compound, understanding its conformational landscape is crucial for predicting its properties and interactions.

The exploration of a molecule's conformational space through MD simulations can provide insights into:

Stable Conformations: Identifying the low-energy, stable conformations that the molecule is most likely to adopt. chemrxiv.org

Conformational Flexibility: Understanding the flexibility of different parts of the molecule, such as rotatable bonds.

Solvent Effects: Assessing how the presence of a solvent, like water, influences the conformational preferences of the molecule. chemrxiv.org

For complex molecules, standard MD simulations may not be sufficient to sample the entire conformational space within a reasonable timeframe. nih.gov In such cases, enhanced sampling techniques, such as metadynamics or replica-exchange MD, can be employed to accelerate the exploration of the conformational landscape. nih.gov

While specific MD studies focusing solely on the conformational space of this compound are not extensively documented in the provided search results, the general methodology is widely applied to similar small molecules, especially in the context of drug design. chemrxiv.orgcore.ac.uk Such studies would typically involve simulating the molecule in a solvent box and analyzing the trajectory to identify dominant conformational families and the energetic barriers between them. The resulting conformational ensemble can then be used for further studies, such as docking to a biological target.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a pivotal role in modern SAR analysis, enabling the rational design and optimization of bioactive molecules.